methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride
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Overview
Description
Methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another approach includes the tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate/ZnBr2.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in synthetic applications.
Scientific Research Applications
Methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but differs in functional groups and biological activity.
2-azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic ring, leading to different chemical properties and applications.
Uniqueness
Methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride is unique due to its specific functional groups and the presence of both an aminomethyl and a carboxylate group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-8(12)9-3-2-4-10(5-9,6-11)14-7-9;/h2-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGMTQITDFXMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(OC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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